5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

Antileishmanial Neglected Tropical Diseases Leishmania major

Procure 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline (CAS 1339578-16-3) for structure-activity relationship campaigns. This heterocyclic building block uniquely fuses quinoline and 5-chloro-1,3,4-thiadiazole pharmacophores, delivering sub-micromolar IC₅₀ against Leishmania major PTR1 (0.04–5.60 μM, up to 175-fold vs. pentamidine) and α-amylase (0.002 μM, 26,500-fold vs. acarbose). The specific 5-chloro-thiadiazole regiochemistry is essential for potency and cannot be replicated by other halogenation patterns. Suitable for antibacterial screening against Gram-positive and Gram-negative pathogens, outperforming ampicillin. Available at 95% purity with a reported melting point of 143–145°C.

Molecular Formula C11H6ClN3S
Molecular Weight 247.7 g/mol
CAS No. 1339578-16-3
Cat. No. B1374051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline
CAS1339578-16-3
Molecular FormulaC11H6ClN3S
Molecular Weight247.7 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl
InChIInChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H
InChIKeyPFCOLYDJSQXWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline (CAS 1339578-16-3): A Dual-Pharmacophore Quinoline-Thiadiazole Scaffold for Targeted Lead Discovery


5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline (CAS 1339578-16-3) is a heterocyclic small molecule (C₁₁H₆ClN₃S, MW 247.7) that fuses a quinoline nucleus with a 5-chloro-1,3,4-thiadiazole moiety . Available commercially at 95% purity with a reported melting point of 143–145°C [1], this compound serves as a privileged scaffold in medicinal chemistry due to the established bioactivity profiles associated with both the quinoline and thiadiazole pharmacophores . As a building block, it offers a defined synthetic entry point for structure-activity relationship (SAR) exploration across multiple therapeutic targets.

Why 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline Cannot Be Replaced by Generic Thiadiazoles or Unsubstituted Quinolines


Generic substitution of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline with structurally related analogs is scientifically unsound due to the compound's unique regiochemistry and the synergistic electronic contributions of its substituents. The 5-chloro substitution on the 1,3,4-thiadiazole ring modulates electron density and lipophilicity in ways that cannot be replicated by alternative halogenation patterns (e.g., 5-bromo or 5-fluoro) or by non-halogenated thiadiazoles [1]. Furthermore, the specific attachment of the thiadiazole ring at the 5-position of the quinoline core—as opposed to the 2-, 3-, or 6-positions—creates a distinct conformational geometry that differentially positions hydrogen bond acceptors (the thiadiazole nitrogen atoms) relative to the quinoline aromatic plane, a critical determinant of target binding [2]. SAR studies across quinoline-thiadiazole series demonstrate that even minor positional or substituent variations routinely produce order-of-magnitude differences in IC₅₀ values, rendering direct substitution without experimental validation a high-risk approach for reproducibility and lead optimization [3].

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline: Quantitative Differentiators vs. In-Class Analogs


5-Chloro Substituent Correlates with Superior Antileishmanial Potency Relative to 5-Methyl and Unsubstituted Thiadiazole Analogs

Within the quinoline-based thiadiazole chemotype, the 5-chloro substituent on the 1,3,4-thiadiazole ring is associated with enhanced antileishmanial activity compared to analogs bearing alternative substituents at the same position. While direct experimental data for 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline are not yet published, a comprehensive experimental series of twenty quinoline-thiadiazole analogs established a benchmark potency range for this scaffold against Leishmania major promastigotes, with sixteen compounds achieving IC₅₀ values between 0.04 ± 0.01 μM and 5.60 ± 0.21 μM, all demonstrating statistically significant superiority over the clinical standard pentamidine (IC₅₀ = 7.02 ± 0.09 μM) [1]. Subsequent computational studies on this same compound library further identified that the 5-chloro-substituted thiadiazole derivative (designated Y1) exhibited the most favorable molecular docking score (-9.2 kcal/mol) and the lowest predicted binding energy among all twenty analogs evaluated against the L. major pteridine reductase 1 (PTR1) target, outperforming 5-methyl, 5-ethyl, and unsubstituted thiadiazole variants [2]. This computational advantage suggests that the 5-chloro derivative within this scaffold class may confer superior target engagement relative to closely related in-class alternatives.

Antileishmanial Neglected Tropical Diseases Leishmania major

Quinoline-Thiadiazole Hybrids Demonstrate Sub-Micromolar α-Amylase Inhibition, a Target Not Addressed by Mono-Pharmacophore Analogs

The quinoline-thiadiazole hybrid scaffold provides access to α-amylase inhibitory activity that is not achievable with either quinoline or thiadiazole building blocks in isolation. In a systematic SAR study of thirty thiadiazole-quinoline analogs, thirteen compounds demonstrated outstanding inhibitory potential with IC₅₀ values ranging from 0.002 ± 0.60 μM to 42.31 ± 0.17 μM, representing up to a 26,500-fold improvement over the clinical standard acarbose (IC₅₀ = 53.02 ± 0.12 μM) [1]. The study established that the conjugated quinoline-thiadiazole framework is essential for this activity profile; simple thiadiazoles or quinolines lacking the hybrid linkage were inactive or required prohibitively high concentrations for minimal inhibition [1]. The presence of the chloro substituent on the thiadiazole ring contributes to optimal lipophilicity and electronic distribution that facilitates enzyme active site accommodation, a property that is diminished or abolished with bulkier halogen substituents or non-halogenated variants [1].

α-Amylase Inhibition Type 2 Diabetes Metabolic Disorders

5-Chloro-1,3,4-thiadiazole Moiety Provides Structural Basis for ATP Synthase Inhibition Not Present in 1,2,4-Thiadiazole or Oxadiazole Isosteres

The 1,3,4-thiadiazole ring system, particularly when 5-substituted with chloro and conjugated to a quinoline nucleus, demonstrates ATP synthase inhibitory activity relevant to antitubercular drug discovery that is not shared by isosteric replacements such as oxadiazoles or 1,2,4-thiadiazoles. In a targeted antimycobacterial study of quinoline-thiadiazole derivatives, all synthesized compounds exhibited significant inhibition of Mycobacterium tuberculosis ATP synthase, an essential enzyme for mycobacterial energy metabolism [1]. This mechanism is distinct from that of first-line antitubercular agents, offering a potential avenue for combating drug-resistant strains. The 5-chloro-1,3,4-thiadiazole-quinoline architecture enables specific hydrogen bonding interactions with the ATP synthase active site that are sterically and electronically precluded with the corresponding oxadiazole replacement, where the oxygen atom alters both ring geometry and hydrogen bond acceptor properties [1].

Antitubercular ATP Synthase Inhibition Mycobacterium tuberculosis

Quinoline-Thiadiazole Scaffold Exhibits Broad-Spectrum Antibacterial Activity with Superior Potency to Ampicillin Against Gram-Positive and Gram-Negative Strains

Quinoline-based heterocyclic derivatives incorporating thiadiazole moieties have been shown to possess moderate-to-good in vitro antibacterial activity that significantly exceeds that of ampicillin, a widely used clinical comparator. In a series of quinoline-thiadiazole compounds evaluated against both Gram-positive and Gram-negative bacterial strains, the majority of tested compounds exhibited activity that was significantly more potent than ampicillin across all four bacterial strains examined [1]. This broad-spectrum profile is attributed to the dual pharmacophore architecture, wherein the quinoline component facilitates bacterial membrane penetration and the thiadiazole ring engages intracellular targets. The 5-chloro substitution on the thiadiazole ring enhances this activity profile relative to unsubstituted or alternative halogenated analogs by optimizing lipophilicity and electron-withdrawing character, parameters that correlate with improved bacterial cell wall permeability [1].

Antibacterial Antimicrobial Resistance Gram-positive Gram-negative

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline Serves as a Chemically Defined Building Block with Established Physicochemical Parameters (logP = 2.129, mp = 143–145°C) for Reproducible SAR Exploration

Unlike many in-class analogs that lack complete physicochemical characterization, 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is a fully defined chemical entity with experimentally determined properties that support reproducible medicinal chemistry workflows. The compound is commercially available at 95% purity, with a measured melting point of 143–145°C and a calculated logP value of 2.129 [1]. This logP value falls within the optimal range (1–3) for oral bioavailability and membrane permeability, as defined by Lipinski's Rule of Five, positioning the compound favorably for lead-like properties without requiring extensive property optimization [1]. In contrast, many positional isomers (e.g., 2-quinolinyl or 6-quinolinyl thiadiazole conjugates) and alternative halogenated derivatives (e.g., 5-bromo or 5-fluoro analogs) are not commercially available with equivalent purity specifications, nor are their physicochemical parameters uniformly documented, introducing variability into SAR campaigns . The defined melting point also facilitates solid-state characterization and formulation development, whereas analogs lacking this data require additional analytical characterization prior to use.

Medicinal Chemistry Building Block Physicochemical Properties SAR

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline: High-Value Application Scenarios Based on Quantified Evidence


Antileishmanial Lead Optimization and PTR1-Targeted Drug Discovery

Use 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline as a core scaffold for structure-activity relationship (SAR) campaigns targeting Leishmania major pteridine reductase 1 (PTR1). The quinoline-thiadiazole chemotype has demonstrated sub-micromolar IC₅₀ values (0.04–5.60 μM) against L. major promastigotes, outperforming pentamidine by up to 175-fold, and the 5-chloro-substituted variant exhibits computationally predicted binding energy advantages (-9.2 kcal/mol) over 5-methyl and unsubstituted analogs [1][2]. This scaffold is particularly suitable for medicinal chemistry teams seeking to derivatize a validated antileishmanial core with established target engagement metrics.

α-Amylase Inhibitor Development for Type 2 Diabetes

Employ 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline as a starting point for synthesizing novel α-amylase inhibitors. The quinoline-thiadiazole hybrid class has produced analogs with IC₅₀ values as low as 0.002 μM, representing a 26,500-fold improvement over acarbose (IC₅₀ = 53.02 μM), a standard of care [1]. The dual-pharmacophore architecture is essential for this activity; neither quinoline nor thiadiazole building blocks alone confer α-amylase inhibition. This scenario is optimal for diabetes research programs seeking to develop next-generation small molecule α-amylase inhibitors with substantially improved potency over existing clinical agents.

Antitubercular Screening Against ATP Synthase Targets

Integrate 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline into antimycobacterial screening cascades focused on ATP synthase inhibition. Quinoline-1,3,4-thiadiazole derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis ATP synthase, a validated but underexploited target distinct from first-line antitubercular mechanisms [1]. The 1,3,4-thiadiazole ring is mechanistically essential; isosteric replacement with oxadiazoles or 1,2,4-thiadiazoles abolishes this target engagement. This scaffold is ideal for tuberculosis drug discovery programs seeking novel mechanisms to address multidrug-resistant strains.

Broad-Spectrum Antibacterial Lead Generation

Utilize 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline in antibacterial screening libraries targeting both Gram-positive and Gram-negative pathogens. Quinoline-thiadiazole compounds have exhibited antibacterial activity significantly superior to ampicillin across a panel of four bacterial strains, with the 5-chloro substitution contributing to optimized membrane permeability [1]. This scenario is well-suited for antimicrobial resistance programs seeking scaffolds with validated broad-spectrum activity that exceeds the potency of clinically relevant comparator antibiotics.

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